N-(furan-2-ylmethyl)-2-nitro-N-[4-(propan-2-yl)benzyl]benzamide
Description
N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is a complex organic compound that contains a furan ring, a nitro group, and a benzamide structure
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22N2O4/c1-16(2)18-11-9-17(10-12-18)14-23(15-19-6-5-13-28-19)22(25)20-7-3-4-8-21(20)24(26)27/h3-13,16H,14-15H2,1-2H3 |
InChI Key |
KJVCFJUJDXNRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with formaldehyde under acidic conditions.
Nitration of the benzamide: The benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the nitrated benzamide derivative in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation can be performed using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and benzamide moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-2-nitrobenzamide: Lacks the propan-2-yl group on the phenyl ring.
N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide: Lacks the nitro group.
2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide: Lacks the furan-2-ylmethyl group.
Uniqueness
N-[(furan-2-yl)methyl]-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is unique due to the combination of the furan ring, nitro group, and benzamide structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
